2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O2S and its molecular weight is 424.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease . USP28 is closely associated with the occurrence and development of various malignant tumors, making it a promising target for cancer therapy .
Mode of Action
Docking studies of similar compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (such as met332) could be responsible for their activity .
Biochemical Pathways
It’s known that usp28, a potential target of this compound, plays a crucial role in several cellular processes, including cell cycle progression and the epithelial-mesenchymal transition . Inhibition of USP28 could therefore impact these pathways.
Result of Action
For instance, one derivative was found to inhibit the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition progression in gastric cancer cell lines .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-15-8-6-14(7-9-15)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-4-2-3-5-16(13)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZIFPJFSSGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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